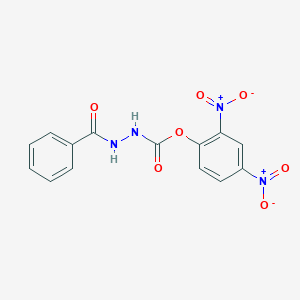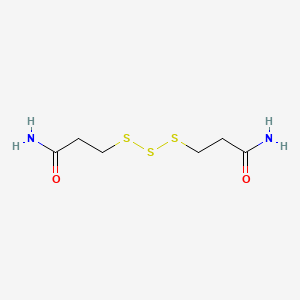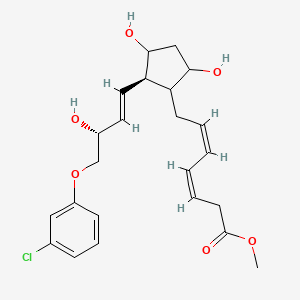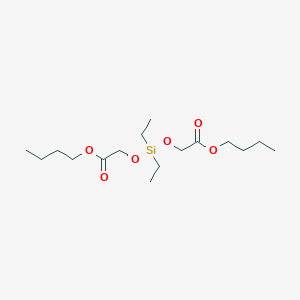
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate is a complex organic compound with a unique structure that includes silicon, oxygen, and carbon atoms
Métodos De Preparación
The synthesis of Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate involves multiple steps, typically starting with the preparation of the silicon-containing precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It may be used in studies involving silicon-containing compounds and their interactions with biological systems.
Industry: It can be used in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate exerts its effects involves its interaction with specific molecular targets and pathways. The silicon atom in its structure may play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the pathways involved.
Comparación Con Compuestos Similares
Similar compounds to Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate include:
Butyl 4,4-dimethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate: This compound has a similar structure but with methyl groups instead of ethyl groups.
Butyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilahexadecan-1-oate: This compound has additional silicon and oxygen atoms, making it more complex.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of ethyl groups, which may confer different reactivity and applications compared to its similar compounds.
Propiedades
Número CAS |
64470-91-3 |
|---|---|
Fórmula molecular |
C16H32O6Si |
Peso molecular |
348.51 g/mol |
Nombre IUPAC |
butyl 2-[(2-butoxy-2-oxoethoxy)-diethylsilyl]oxyacetate |
InChI |
InChI=1S/C16H32O6Si/c1-5-9-11-19-15(17)13-21-23(7-3,8-4)22-14-16(18)20-12-10-6-2/h5-14H2,1-4H3 |
Clave InChI |
PBMQAXKYJUZNMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CO[Si](CC)(CC)OCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

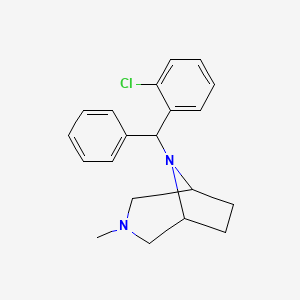
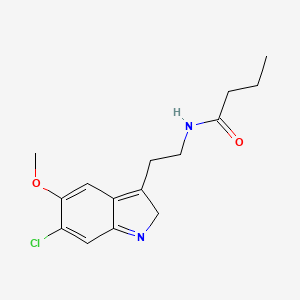
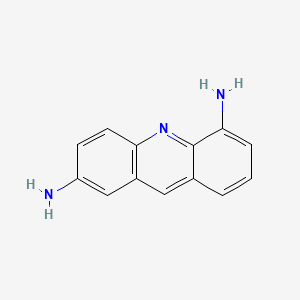
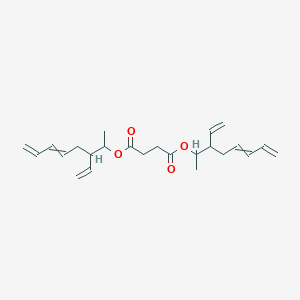
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

